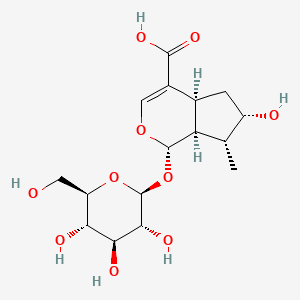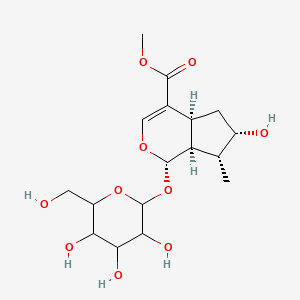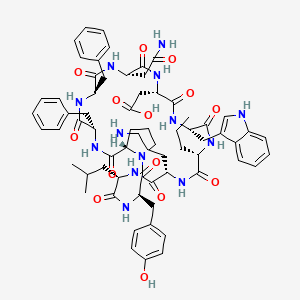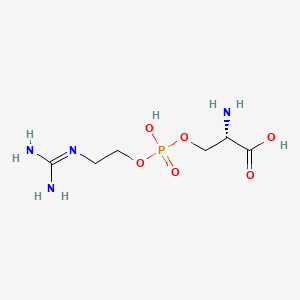
Levofloxacina lactato
Descripción general
Descripción
Levofloxacin is a synthetic broad-spectrum antibacterial agent for oral administration . It is used to treat bacterial infections in many different parts of the body. It is also used to treat anthrax infection after inhalational exposure .
Synthesis Analysis
Levofloxacin’s stability and potency can be improved by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid . Solid-state engineering has become a promising approach to improving the stability and potency of antibiotics .Molecular Structure Analysis
Levofloxacin lactate has a molecular formula of C21H26FN3O7 . The polymorphism of levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .Chemical Reactions Analysis
The remaining concentration of the drug after complexation with metals was calculated by means of Peak area reduction in each metal interaction .Physical And Chemical Properties Analysis
Levofloxacin forms solid hydrates under ambient conditions and degrades due to lighting, which may change its solid properties and dose . The new salts produced, LF-26 and LF-35, are more stable regarding water adsorption and UV lighting than Levofloxacin .Aplicaciones Científicas De Investigación
Encapsulación en Nanopartículas Poliméricas
Levofloxacina lactato ha sido encapsulada en nanopartículas de ácido poli(láctico-co-glicólico) (PLGA) y quitosano (CS). Esta encapsulación tiene como objetivo optimizar la preparación de nanopartículas poliméricas cargadas con levofloxacina adecuadas para la administración parenteral .
Estudio de Polimorfismo
El polimorfismo de this compound ha sido estudiado intensivamente. Se ha informado la estructura cristalina completamente resuelta de una forma anhidra α y tres nuevos solvatos, incluyendo solvato de n-propanol, solvato de etilenglicol y solvato de ácido acético .
Degradación Fotocatalítica
This compound se ha utilizado en el estudio de la degradación fotocatalítica. Se ha descubierto que los nanocristales de Fe3O4 promueven la degradación de this compound .
Orientación Pulmonar
This compound se ha cargado en microesferas de PLGA para el desarrollo de inhalación de polvo seco (DPI). Esto tiene como objetivo lograr la orientación pulmonar de la fluoroquinolona antituberculosa .
Mecanismo De Acción
Target of Action
Levofloxacin lactate primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Levofloxacin lactate exerts its antimicrobial effects by inhibiting the supercoiling activity of bacterial DNA gyrase and halting DNA replication . It also inhibits the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA .
Biochemical Pathways
Levofloxacin lactate affects the biochemical pathways involved in bacterial DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the death of the bacteria .
Pharmacokinetics
Levofloxacin lactate is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg, and penetrates well into most body tissues and fluids . Its pharmacokinetics are similar during multiple-dose regimens to those following single doses . The clearance of levofloxacin is significantly affected by age and estimated creatinine clearance .
Result of Action
The result of levofloxacin lactate’s action is the effective treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It is also used for post-exposure treatment of inhaled anthrax and the plague .
Action Environment
The action of levofloxacin lactate can be influenced by environmental factors such as the presence of solvents. For example, the solvent molecules of the n-propanol solvate fill the channels and interact weakly with the active pharmaceutical ingredient (API) molecules, while they play crucial roles in the stability of the crystal structure . All of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converts into an anhydrous α form during subsequent heating .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Levofloxacin lactate plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, levofloxacin lactate prevents the supercoiling of bacterial DNA, leading to the cessation of DNA replication and cell death . The compound interacts with various biomolecules, including bacterial proteins and enzymes, to exert its antibacterial effects .
Cellular Effects
Levofloxacin lactate affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their DNA replication and transcription processes. This disruption leads to the inhibition of cell division and ultimately bacterial cell death . Additionally, levofloxacin lactate can influence cell signaling pathways, gene expression, and cellular metabolism in bacterial cells, further contributing to its antibacterial activity .
Molecular Mechanism
The molecular mechanism of levofloxacin lactate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, levofloxacin lactate prevents the supercoiling and resealing of bacterial DNA, leading to DNA strand breakage and the halting of DNA replication . This inhibition results in the disruption of bacterial cell division and ultimately cell death . The compound’s ability to inhibit these enzymes is crucial for its antibacterial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of levofloxacin lactate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that levofloxacin lactate remains stable under various conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to levofloxacin lactate in in vitro and in vivo studies has demonstrated sustained antibacterial activity, although resistance may develop in some bacterial strains .
Dosage Effects in Animal Models
The effects of levofloxacin lactate vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, levofloxacin lactate can cause toxic effects, including tendon damage, seizures, and peripheral nerve damage . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Levofloxacin lactate is involved in various metabolic pathways, primarily in the liver and kidneys. The compound is metabolized to a small extent, with the majority being excreted unchanged in the urine . Enzymes such as cytochrome P450 play a minor role in its metabolism, while renal excretion is the primary route of elimination . This metabolic profile ensures that levofloxacin lactate maintains its antibacterial activity while minimizing potential drug interactions.
Transport and Distribution
Levofloxacin lactate is widely distributed within the body, with high concentrations observed in tissues such as the lungs, skin, and urinary tract . The compound is transported across cell membranes via passive diffusion and active transport mechanisms involving various transporters and binding proteins . This distribution pattern allows levofloxacin lactate to effectively target bacterial infections in different tissues.
Subcellular Localization
The subcellular localization of levofloxacin lactate is primarily within the cytoplasm of bacterial cells, where it exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV . The compound’s ability to penetrate bacterial cells and localize within the cytoplasm is crucial for its antibacterial activity. Additionally, levofloxacin lactate may undergo post-translational modifications that enhance its targeting to specific cellular compartments .
Propiedades
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRRTIAGBDDKP-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648769 | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294662-18-3 | |
| Record name | Levofloxacin lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOFLOXACIN LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B1675021.png)







![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)




